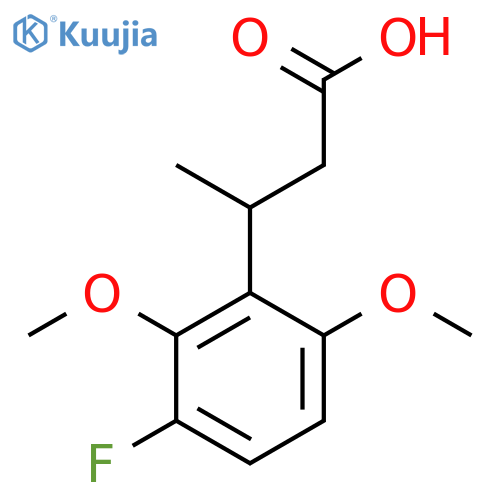Cas no 2229340-73-0 (3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid)

2229340-73-0 structure
商品名:3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid
- 2229340-73-0
- EN300-1789904
-
- インチ: 1S/C12H15FO4/c1-7(6-10(14)15)11-9(16-2)5-4-8(13)12(11)17-3/h4-5,7H,6H2,1-3H3,(H,14,15)
- InChIKey: QBYIROKMFDTIOB-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=C1OC)C(C)CC(=O)O)OC
計算された属性
- せいみつぶんしりょう: 242.09543712g/mol
- どういたいしつりょう: 242.09543712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.8Ų
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1789904-0.05g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-0.1g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-1g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-2.5g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-1.0g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1789904-10g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-5.0g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1789904-0.5g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-0.25g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1789904-10.0g |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |
2229340-73-0 | 10g |
$4545.0 | 2023-06-02 |
3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2229340-73-0 (3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid) 関連製品
- 55290-64-7(Dimethipin)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
